![molecular formula C18H11NO2S B12611236 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 917607-25-1](/img/structure/B12611236.png)
5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a phenylethynyl group, which can influence its chemical reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the phenylethynyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzymes or receptors, altering their activity. The thiazolidine-2,4-dione core can also participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Phenylethynyl Derivatives: Compounds with phenylethynyl groups are often studied for their potential in drug development and materials science.
Uniqueness
What sets 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione apart is the combination of the thiazolidine-2,4-dione core and the phenylethynyl group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research.
Properties
CAS No. |
917607-25-1 |
|---|---|
Molecular Formula |
C18H11NO2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-[[4-(2-phenylethynyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H11NO2S/c20-17-16(22-18(21)19-17)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,(H,19,20,21) |
InChI Key |
KPWHCMMSLIMDJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



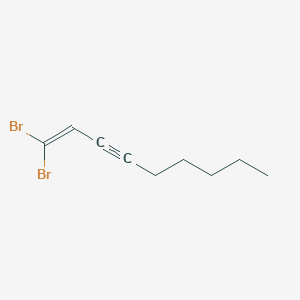
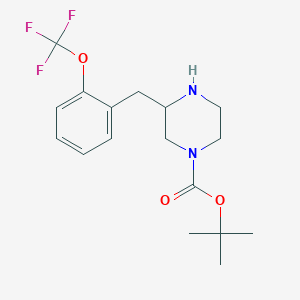
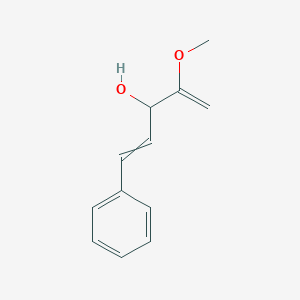
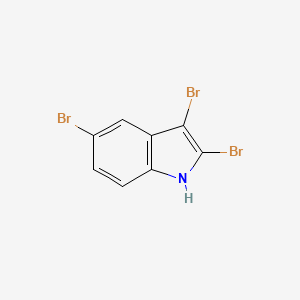
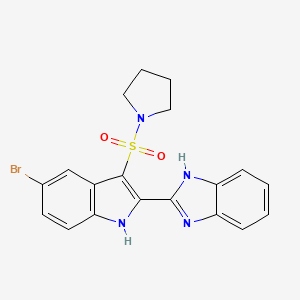
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)

![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)

![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)

